2-chloro-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one 2-chloro-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one
Brand Name: Vulcanchem
CAS No.: 75535-96-5
VCID: VC13295547
InChI: InChI=1S/C14H13ClN2O3/c1-19-11-5-8-3-4-17-10(7-13(15)16-14(17)18)9(8)6-12(11)20-2/h5-7H,3-4H2,1-2H3
SMILES: COC1=C(C=C2C(=C1)CCN3C2=CC(=NC3=O)Cl)OC
Molecular Formula: C14H13ClN2O3
Molecular Weight: 292.72 g/mol

2-chloro-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one

CAS No.: 75535-96-5

Cat. No.: VC13295547

Molecular Formula: C14H13ClN2O3

Molecular Weight: 292.72 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one - 75535-96-5

Specification

CAS No. 75535-96-5
Molecular Formula C14H13ClN2O3
Molecular Weight 292.72 g/mol
IUPAC Name 2-chloro-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one
Standard InChI InChI=1S/C14H13ClN2O3/c1-19-11-5-8-3-4-17-10(7-13(15)16-14(17)18)9(8)6-12(11)20-2/h5-7H,3-4H2,1-2H3
Standard InChI Key BIJWXQNMLKVZJM-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)CCN3C2=CC(=NC3=O)Cl)OC
Canonical SMILES COC1=C(C=C2C(=C1)CCN3C2=CC(=NC3=O)Cl)OC

Introduction

Chemical Identity and Physical Properties

Structural and Molecular Characteristics

The compound’s molecular formula is C₁₄H₁₃ClN₂O₃, with a molecular weight of 292.72 g/mol . Its IUPAC name, 2-chloro-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one, reflects its bicyclic structure featuring a pyrimidine ring fused to a partially hydrogenated isoquinoline system. Key substituents include:

  • A chlorine atom at position 2.

  • Methoxy groups at positions 9 and 10.

  • A ketone group at position 4.

The SMILES notation (COC1=C(C=C2C(=C1)CCN3C2=CC(=NC3=O)Cl)OC) and InChIKey (BIJWXQNMLKVZJM-UHFFFAOYSA-N) provide precise stereochemical details .

Physicochemical Properties

PropertyValueSource
Melting Point235–236 °C
Boiling Point (Predicted)470.0 ± 55.0 °C
Density (Predicted)1.42 ± 0.1 g/cm³
pKa (Predicted)-1.42 ± 0.40
SolubilityLimited in water; soluble in organic solvents (e.g., chloroform)

Synthesis and Manufacturing

Synthetic Pathway

The most widely reported synthesis involves phosphorus oxychloride (POCl₃)-mediated chlorination of a precursor diketone :

Starting Material:
9,10-Dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-2,4-dione.

Procedure:

  • Chlorination: React 30.0 g of the precursor with 300 mL POCl₃ at 100°C (steam bath) for 4 hours.

  • Workup: Distill excess POCl₃ under reduced pressure.

  • Precipitation: Quench the residue in cold NaOH solution to yield a yellow solid.

  • Purification: Chromatograph on silica gel using chloroform as eluent.

Yield: 28.0 g (93% from 30.0 g starting material) .

Reaction Mechanism

The chlorination step likely proceeds via nucleophilic acyl substitution, where POCl₃ acts as both a Lewis acid and chlorinating agent. The methoxy groups enhance electron density at the isoquinoline ring, facilitating electrophilic attack .

Pharmacological Profile

Phosphodiesterase (PDE) Inhibition

Derivatives of pyrimido[6,1-a]isoquinolin-4-one, including this compound, exhibit dual PDE III/IV inhibitory activity . PDE III/IV inhibitors elevate intracellular cAMP levels, leading to:

  • Bronchodilation: Relaxation of airway smooth muscle.

  • Anti-inflammatory effects: Suppression of cytokine release (e.g., TNF-α, IL-6).

Structural Analogs:

  • Trequinsin (9,10-dimethoxy-3-methyl-2-mesitylimino analog): A clinical PDE inhibitor with antihypertensive and bronchodilator properties .

Research Applications

Drug Development

  • Lead Optimization: The chloro and methoxy groups serve as handles for structural modification to enhance selectivity (e.g., reducing PDE4A off-target activity) .

  • Combination Therapies: Potential synergy with β-agonists or corticosteroids in respiratory diseases .

Chemical Biology

  • Probe Synthesis: Radioisotope-labeled derivatives could map PDE expression in tissues .

Recent Advances and Future Directions

  • Computational Studies: Molecular docking predicts high affinity for PDE4B (ΔG = -9.2 kcal/mol) .

  • Patent Activity: 15+ patents since 2020 cover novel derivatives for COPD and asthma .

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